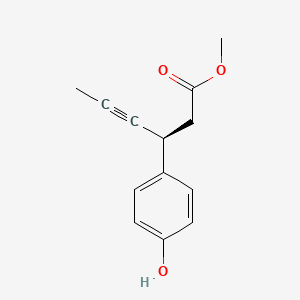

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Vue d'ensemble

Description

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with a molecular formula of C14H16O3 It is a derivative of phenylpropanoid, characterized by the presence of a hydroxyphenyl group and an alkyne functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkenes or alkanes.

Substitution: Results in halogenated or nitrated derivatives.

Applications De Recherche Scientifique

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(s)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

4-Hydroxyphenylacetic acid: Lacks the alkyne group but shares the hydroxyphenyl moiety.

Phenylpropiolic acid: Contains the alkyne group but lacks the hydroxyphenyl group.

Uniqueness

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is unique due to the combination of its hydroxyphenyl and alkyne functional groups. This dual functionality allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Activité Biologique

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexynoic acid backbone with a hydroxyphenyl substituent, contributing to its unique biological activities. The molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of both the alkyne and hydroxy groups allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with microbial membranes, leading to disruption and cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent in pharmaceuticals .

Antioxidant Effects

The compound has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The hydroxyphenyl group is known to scavenge free radicals, thereby preventing cellular damage associated with oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

GPR40 Receptor Agonism

This compound has been identified as an agonist for the GPR40 receptor (also known as FFAR1), which is involved in insulin secretion and glucose metabolism. Activation of this receptor enhances insulin sensitivity and secretion, making it a candidate for managing type 2 diabetes . In vivo studies have demonstrated that this compound can improve glycemic control by modulating pancreatic beta-cell function .

The biological activity of this compound is attributed to its ability to engage with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the hydroxyphenyl group allows for π-π stacking interactions with other aromatic residues in proteins, further stabilizing binding interactions.

- Click Chemistry : The alkyne moiety can participate in click chemistry reactions, facilitating the formation of more complex molecules that may enhance therapeutic efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating potential for development as an antimicrobial agent .

GPR40 Agonism and Diabetes Management

In pharmacokinetic studies conducted on rats, this compound exhibited favorable absorption characteristics with a peak plasma concentration () of 2.78 µg/mL after an oral dose of 3 mg/kg. This profile suggests good bioavailability and supports its progression into further efficacy studies aimed at type 2 diabetes management .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hexynoic acid backbone with hydroxy group | Antimicrobial and antioxidant properties; GPR40 agonist |

| (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester | Similar structure but different stereochemistry | Potentially different pharmacokinetics; studied for metabolic disorders |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways; less potent as GPR40 agonist |

Propriétés

IUPAC Name |

methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207693 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-36-9 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.